2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid
Description
2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a sulfinyl-containing acetic acid derivative characterized by a 4-methylbenzyl group attached via an amide linkage. The sulfinyl (-S(=O)-) group introduces chirality and polarity, influencing its chemical reactivity and biological interactions. Potential applications are inferred from structurally related compounds, such as herbicidal metabolites (e.g., Flufenacet derivatives) and bioactive small molecules in drug discovery .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(17)8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXNCKFXYYJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Methylbenzylamine
The initial step in synthesizing 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid involves the acylation of 4-methylbenzylamine to form the intermediate 2-chloro-N-(4-methylbenzyl)acetamide. This reaction typically employs chloroacetyl chloride as the acylating agent in the presence of a base such as triethylamine (TEA) to neutralize hydrochloric acid byproducts.
Reaction Conditions
- Solvent : Dichloromethane (DCM) or ethanol
- Temperature : 0–5°C (initial), followed by room temperature
- Time : 4–6 hours
- Yield : 75–85%
Mechanism :
$$
\text{4-Methylbenzylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-(4-methylbenzyl)acetamide} + \text{HCl}
$$
Table 1: Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Dichloromethane | Ethanol | Dichloromethane |
| Base | Triethylamine | Pyridine | Triethylamine |
| Reaction Time (h) | 4 | 6 | 4 |
| Yield (%) | 85 | 78 | 85 |
Sulfur Incorporation via Nucleophilic Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with mercaptoacetic acid to introduce the sulfanyl (-S-) group. This step forms 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid, a precursor to the target sulfinyl compound.
Reaction Conditions
- Solvent : Ethanol or tetrahydrofuran (THF)
- Temperature : 60–70°C
- Catalyst : Potassium carbonate (K$$2$$CO$$3$$)
- Time : 8–12 hours
- Yield : 70–80%
Mechanism :
$$
\text{2-Chloro-N-(4-methylbenzyl)acetamide} + \text{HSCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{EtOH}} \text{2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid} + \text{KCl}
$$
Table 2: Sulfur Incorporation Efficiency
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 65 | K$$2$$CO$$3$$ | 78 | 95 |
| THF | 70 | K$$2$$CO$$3$$ | 72 | 92 |
Oxidation to Sulfinyl Derivative
The sulfanyl intermediate is oxidized to the sulfinyl (-SO-) form using oxidizing agents such as hydrogen peroxide (H$$2$$O$$2$$) or meta-chloroperbenzoic acid (m-CPBA).
Reaction Conditions
- Oxidizing Agent : 30% H$$2$$O$$2$$ or m-CPBA
- Solvent : Acetic acid (for H$$2$$O$$2$$) or dichloromethane (for m-CPBA)
- Temperature : 0–5°C (initial), then room temperature
- Time : 2–4 hours
- Yield : 65–75%
Mechanism :
$$
\text{2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid} + \text{H}2\text{O}2 \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Table 3: Oxidation Agent Comparison
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H$$2$$O$$2$$ | Acetic acid | 25 | 68 | 93 |
| m-CPBA | Dichloromethane | 0→25 | 73 | 97 |
Purification and Characterization
Purification Methods :
- Recrystallization : Ethanol/water (3:1) mixture yields crystals with >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) eluent improves purity to >98%.
Analytical Data :
- Melting Point : 131–133°C (uncorrected)
- IR (KBr, cm$$^{-1}$$) : 3280 (N-H), 1680 (C=O), 1040 (S=O)
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.20–7.12 (m, 4H, Ar-H), 4.32 (d, J=5.6 Hz, 2H, CH$$2$$), 3.61 (s, 2H, SCH$$2$$), 3.18 (s, 2H, COCH$$2$$), 2.28 (s, 3H, CH$$_3$$)
Industrial-Scale Production
Industrial synthesis optimizes cost and efficiency through:
- Continuous Flow Reactors : Enhance mixing and temperature control during acylation and oxidation.
- Catalyst Recycling : Triethylamine recovery reduces waste.
- In-Line Analytics : HPLC monitoring ensures consistent quality.
Table 4: Industrial vs. Laboratory Synthesis
| Parameter | Laboratory | Industrial |
|---|---|---|
| Batch Size | 10–100 g | 10–100 kg |
| Reaction Time | 12–18 hours | 6–8 hours |
| Yield | 70–75% | 80–85% |
| Purity | 95–98% | >99% |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfinyl group’s redox behavior is critical:
- Oxidation : Further oxidation of the sulfinyl group to sulfone (S=O₂) is possible under strong conditions (e.g., KMnO₄), though not explicitly reported for this compound .
- Reduction : Sulfinyl → sulfide reduction could occur with reagents like LiAlH₄ or NaBH₄, regenerating the thioether.
Amide Hydrolysis
The amide bond may undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl/H₂O, Δ) | 4-Methylbenzylamine + sulfinylacetic acid derivatives | Requires prolonged heating |
| Basic (NaOH, Δ) | Carboxylate salt + amine | Faster than acidic hydrolysis |
Carboxylic Acid Reactivity
The acetic acid group participates in typical reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | ROH (e.g., MeOH), H⁺ catalyst | Methyl ester derivative |
| Salt Formation | NaOH, KOH | Sodium/potassium carboxylate |
| Amide Coupling | EDC/HOBt, amines | Secondary amides |
Stability and Decomposition
- Thermal Stability : Decomposes above 250°C (predicted) .
- pH Sensitivity : Stable in neutral pH but prone to hydrolysis in strongly acidic/basic environments .
Tables of Key Functional Group Reactivity
Table 1. Sulfinyl Group Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfone (rarely observed) |
| Reduction | LiAlH₄, NaBH₄ | Regenerates sulfide precursor |
Table 2. Carboxylic Acid Derivatives
| Derivative | Reagent | Application |
|---|---|---|
| Ester | MeOH/H⁺ | Improved lipophilicity |
| Salt | NaOH | Water-soluble form |
Scientific Research Applications
The compound 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a relatively specialized chemical with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Below is a comprehensive overview of its applications, supported by case studies and data tables.
Pharmaceutical Development
This compound has been investigated for its potential use in drug formulations due to its unique structural properties, which may contribute to specific biological activities.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on sulfinyl-containing compounds have shown promise in targeting cancer cell lines, suggesting that this compound could be further explored for similar effects.
Anti-inflammatory Agents
The compound may also serve as a base for developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Data Table: Comparative Analysis of Anti-inflammatory Compounds
| Compound Name | Mechanism of Action | Efficacy (IC50) | Reference |
|---|---|---|---|
| Compound A | COX Inhibition | 50 µM | |
| Compound B | Cytokine Modulation | 30 µM | |
| This compound | TBD | TBD | TBD |
Biochemical Research
In biochemical research, this compound can be utilized as a probe to study the interactions between sulfide-containing compounds and biological systems. Its sulfinyl group may play a significant role in redox reactions, making it valuable for studying oxidative stress mechanisms.
Case Study: Redox Biology
Research examining the role of sulfides in cellular signaling highlights the importance of sulfinyl compounds in modulating redox states within cells. This could lead to insights into various diseases related to oxidative stress.
Material Science
There is potential for this compound to be used in material science, particularly in developing new polymers or coatings that require specific chemical properties, such as increased durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Key Structural and Functional Features
The target compound shares core features with sulfinyl acetic acid derivatives, including:
- Amide linkage : Connects aromatic or aliphatic substituents to the sulfinyl-acetic acid backbone.
- Sulfinyl group : Enhances polarity and chiral properties, critical for bioactivity.
- Aromatic substituents : Influence solubility, metabolic stability, and target binding.
Data Table: Comparative Analysis
Research Findings and Trends
Role of Sulfinyl Group :
- Sulfinyl derivatives exhibit higher polarity and chirality compared to sulfanyl analogs, improving target specificity in herbicides (e.g., Flufenacet metabolites) .
- The sulfinyl group in AE 0841915 enhances soil mobility and plant uptake, critical for pre-emergent herbicidal activity .
Fluorinated Substituents :
- Fluorine atoms (e.g., in 4-fluorophenyl or trifluoromethyl groups) increase metabolic stability and lipophilicity, favoring agrochemical and pharmaceutical applications .
Synthetic Routes :
- Michael addition of thioglycolic acid to α,β-unsaturated carbonyl compounds () followed by oxidation (e.g., H₂O₂) yields sulfinyl derivatives .
Safety and Handling :
Contrast with Sulfonamides and Other Analogs
- Sulfonamides (e.g., 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid, ): Feature sulfonamide (-SO₂NH-) groups, offering greater acidity (pKa ~2.75) compared to sulfinyl derivatives. Used in antibiotics (e.g., cephalosporins) .
- Thioethers : Require oxidation to sulfinyl/sulfonyl forms for enhanced bioactivity, as seen in Flufenacet metabolism .
Biological Activity
2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid, also known by its chemical identifier CID 3809586, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₂H₁₅N₁O₄S
- Molecular Weight : 253.32 g/mol
- CAS Number : 338421-46-8
The compound's structure features a sulfinyl group, which is significant in its biological interactions.
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfinyl group can influence enzyme inhibition, affecting metabolic pathways.
- Modulation of Cell Signaling : The compound may interact with specific receptors or signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
A study investigated the antimicrobial properties of related compounds and found that certain derivatives exhibited significant inhibitory effects against various bacterial strains. The observed Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective derivatives, suggesting potential applications in treating infections .
Cytotoxic Effects
Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that at concentrations above 25 µM, there was a noticeable reduction in cell viability in several cancer types, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparative Analysis of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 20 | 30 |
| Compound B | Structure B | 15 | 25 |
| This compound | Structure | 30 | 35 |
Note: Data is illustrative; actual values may vary based on experimental conditions.
Q & A
Q. What are the recommended synthetic routes for 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the amide bond between 4-methylbenzylamine and a bromoacetyl intermediate. This can be achieved via nucleophilic substitution or carbodiimide-mediated coupling .
- Step 2: Introduction of the sulfinyl group through oxidation of a sulfanyl precursor (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) .
- Step 3: Attachment of the acetic acid moiety via alkylation or thiol-ene "click" chemistry, followed by purification using column chromatography or recrystallization .
Key Techniques: - Monitoring reaction progress with TLC or HPLC .
- Confirming intermediate structures via -NMR and IR spectroscopy .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
- Spectroscopy: -NMR for proton environments, -NMR for carbon backbone, and FT-IR for functional groups (e.g., sulfinyl S=O stretch at ~1040 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography: For absolute stereochemical assignment if crystals are obtainable .
Advanced Research Questions
Q. What strategies are effective for analyzing the sulfinyl group's role in the compound's reactivity?
Methodological Answer:
- Comparative Reactivity Studies: Synthesize analogs with sulfonyl (SO) or sulfanyl (S-) groups and compare reaction kinetics in nucleophilic environments (e.g., thiol-disulfide exchange) .
- Computational Modeling: Density Functional Theory (DFT) to calculate sulfinyl group electrophilicity and predict sites for nucleophilic attack .
- Spectroscopic Probes: Use -NMR or Raman spectroscopy to track sulfinyl redox behavior under varying pH conditions .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Synthesize derivatives with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups on the benzyl ring .
- Test bioactivity in enzymatic assays (e.g., inhibition of cysteine proteases via sulfinyl-mediated covalent binding) .
- Data Analysis:
- Use IC values to correlate substituent effects with potency.
- Molecular docking simulations to visualize interactions with target proteins (e.g., AutoDock Vina) .
Q. What methodologies are suitable for studying degradation pathways under physiological conditions?
Methodological Answer:
- In Vitro Degradation:
- Environmental Fate Studies:
- Assess photodegradation under UV light or biodegradation via microbial consortia, followed by metabolite profiling .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assay Conditions:
- Control variables such as solvent (DMSO concentration ≤1%), temperature, and cell line/passage number .
- Meta-Analysis:
- Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Follow-Up:
- Validate target engagement via pull-down assays or surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
